1. (E)-1-(4-chlorophenyl)-5-methyl-N′-((3-methyl-5-phenoxy-1-phenyl-1H-pyrazol-4-yl)methylene)-1H-1,2,3-triazole-4-carbohydrazideCompound Description: This compound features a 1,2,3-triazole ring linked to a pyrazole ring via a methylene bridge. The pyrazole ring is further substituted with a phenyl ring, a phenoxy group, and a methyl group.Relevance: This compound shares the pyrazole ring and methylene linker with the target compound, N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-4-methyl-3-nitrobenzohydrazide. Both compounds also feature aromatic substituents on both sides of the methylene bridge. The difference lies in the specific substitutions on the pyrazole and aromatic rings, and the presence of a 1,2,3-triazole group instead of a benzohydrazide group in the related compound.
2. Ethyl 2-cyano-3-(3-hydroxy-5-methyl-1H-pyrazol-4-yl)-3-phenylpropanoateCompound Description: This compound features a pyrazole ring substituted with a hydroxyl group, a methyl group, and a phenylpropanamide moiety.Relevance: This compound shares the 5-methyl-1H-pyrazol-4-yl moiety with the target compound, N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-4-methyl-3-nitrobenzohydrazide. The presence of this common structural motif highlights the relevance of substituted pyrazole rings in medicinal chemistry.
3. (E)-4-(((5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)amino)benzenesulfonamide and its MoO2 (II) complexCompound Description: This compound is a Schiff base derived from a 1-phenyl-pyrazol-4-one derivative and sulfanilamide. It can form a complex with MoO2(II).Relevance: This compound shares a similar core structure with the target compound, N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-4-methyl-3-nitrobenzohydrazide. Both compounds contain a 3-methyl-1H-pyrazol-4-yl moiety connected to an aromatic ring via a methylene bridge. The difference lies in the substituents on the pyrazole and aromatic rings and the presence of a sulfonamide group instead of a hydrazide group in the related compound.
4. 3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidin-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamideCompound Description: This compound is a potent glycine transporter 1 (GlyT1) inhibitor, showing potential for treating schizophrenia. It contains a 1-ethyl-1H-pyrazol-4-yl group linked to a phenyl ring. Relevance: The presence of a 1-ethyl-1H-pyrazol-4-yl substituent makes this compound structurally related to N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-4-methyl-3-nitrobenzohydrazide. The key structural difference is the lack of a methyl group at the 5-position of the pyrazole ring in the related compound.
6. N-(5-methyl-3-oxo-1,2-diphenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-phenylureas and carboxamidesCompound Description: This compound series features a 3-oxo-1,2-diphenyl-2,3-dihydro-1H-pyrazol-4-yl moiety linked to either a urea or a carboxamide group. These compounds exhibit potent and selective CCK1 antagonist activity.Relevance: Though not containing the exact 1-ethyl-5-methyl-1H-pyrazol-4-yl group of the target compound, the presence of the similar pyrazole moiety in these compounds makes them structurally related to N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-4-methyl-3-nitrobenzohydrazide. Notably, the 1,2-diphenyl substitution on the pyrazole ring and the presence of a urea or carboxamide linker instead of a methylene bridge are key structural differences.
10. 5-Chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480)Compound Description: AZD1480 is a potent Jak2 inhibitor that targets the Jak/Stat pathway, showing promise for treating myeloproliferative neoplasms. It contains a 5-methyl-1H-pyrazol-3-yl group attached to a pyrimidine ring.Relevance: Although structurally similar to N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-4-methyl-3-nitrobenzohydrazide with a shared 5-methyl-1H-pyrazol-yl core, AZD1480 has the pyrazole connected at the 3-position instead of the 4-position and lacks the methylene linker and the benzohydrazide moiety of the target compound.
11. N-[6-(4-butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide (SAR216471)Compound Description: SAR216471 is a potent, reversible P2Y12 receptor antagonist that exhibits significant antiplatelet and antithrombotic activities. The compound includes a 5-methyl-1H-pyrazol-1-yl group within its structure. Relevance: While SAR216471 contains a 5-methyl-1H-pyrazol-yl motif similar to the target compound, N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-4-methyl-3-nitrobenzohydrazide, the lack of substitution at the 1-position of the pyrazole ring and the absence of a methylene bridge connecting the pyrazole to an aromatic ring are key structural differences.
12. N-(5-methyl-3-oxo-1,2-diphenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-phenylurea (MPP) and carboxamide (MPM)Compound Description: These are Cholecystokinin (CCK) antagonists investigated for their central nervous system activities, including antidepressant and anxiolytic effects. They are structurally similar to the previously described N-(5-methyl-3-oxo-1,2-diphenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-phenylureas and carboxamides, differing in the specific substituents on the phenyl rings.Relevance: The presence of a pyrazole ring in these compounds makes them structurally related to the target compound, N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-4-methyl-3-nitrobenzohydrazide, although they lack the 1-ethyl and 5-methyl substituents on the pyrazole ring found in the target compound. Additionally, the presence of a urea or carboxamide linker instead of a methylene bridge represents a significant structural difference.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.